molecular formula C23H25ClN4O3S B2398480 N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894889-95-3

N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2398480
CAS RN: 894889-95-3
M. Wt: 472.99
InChI Key: JFCJTCWLMXVSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C23H25ClN4O3S and its molecular weight is 472.99. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview

The chemical compound N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide has been the subject of various studies, exploring its diverse applications in the field of scientific research. The compound's unique structure has paved the way for its utilization in different contexts, contributing significantly to advancements in various scientific domains.

Application in Environmental and Biofouling Studies

One of the notable applications of related compounds is in environmental studies, particularly concerning antifouling biocides. For instance, Irgarol 1051, a compound with a methylthio group similar to our compound of interest, is extensively used in antifouling paints and has been a focal point in understanding the ecological impact of such compounds in marine environments. Studies have highlighted the toxicity of Irgarol and its degradation products, emphasizing the need for comprehensive ecological assessments of such chemicals used in marine applications (Zhang et al., 2008). Additionally, the role of non-oxidizing biocides in preventing biofouling in reverse osmosis polyamide membrane systems is another significant application, underscoring the importance of developing sustainable and eco-friendly antifouling agents to ensure a safe water supply in water-stressed regions (Da-Silva-Correa et al., 2022).

Implications in Pharmaceutical and Therapeutic Research

The methylthio and methoxyphenyl components of our compound have analogs that are pivotal in pharmaceutical research. For instance, Kathon CG, a compound containing methyl and methoxy groups, is a widely used cosmetic preservative and has been the subject of studies concerning contact dermatitis, illustrating the importance of understanding the potential side effects of such compounds when used in personal care products (de Groot & Weyland, 1988). Moreover, the structural resemblance of N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide to other pharmaceutical compounds suggests its potential in drug discovery and development, warranting further research into its pharmacological properties and therapeutic applications.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3S/c1-30-17-7-4-15(5-8-17)20-21(32-3)27-23(26-20)10-12-28(13-11-23)22(29)25-18-14-16(24)6-9-19(18)31-2/h4-9,14H,10-13H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCJTCWLMXVSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

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